![molecular formula C14H13FN2O3 B2637626 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 2180010-45-9](/img/structure/B2637626.png)
3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
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Description
3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its biological activity and has demonstrated promising results in treating various diseases.
Scientific Research Applications
Synthesis Techniques and Reactivity
- A study by Tran et al. (2005) describes the synthesis of 3-amino-1H-quinazoline-2,4-diones, a similar compound, indicating the potential synthetic routes and reactivity of related quinazoline derivatives (Tran et al., 2005).
- German et al. (2008) explored the use of gyrase resistance mutants in guiding the selection of quinazoline-2,4-diones, showcasing their potential in antimicrobial research (German et al., 2008).
- Collis et al. (1997) discussed the generation and trapping of cyclopropa-fused quinones, which could be relevant in understanding the reactivity of compounds like 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (Collis et al., 1997).
Biological Activities and Potential Applications
- Santos-Ballardo et al. (2020) synthesized and evaluated quinazoline-2,4-diones for their α-amylase and α-glucosidase inhibitory activity, suggesting their potential in antidiabetic therapies (Santos-Ballardo et al., 2020).
- Kimura et al. (2012) described the use of quinazoline-2,4-diones in the chemical fixation of CO2, indicating their utility in environmental chemistry applications (Kimura et al., 2012).
- Gütschow et al. (1995) reported on the antiviral activity of quinazoline-2,4-dione derivatives, highlighting their potential in antiviral drug development (Gütschow et al., 1995).
- Gürsoy et al. (2003) synthesized quinazolinone derivatives and evaluated their cytotoxicity, suggesting their application in cancer research (Gürsoy et al., 2003).
Advanced Synthesis and Chemical Studies
- Klásek et al. (2003) found novel synthetic pathways for quinazoline-2,4-diones, which may be relevant for synthesizing specific derivatives like 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (Klásek et al., 2003).
- Tenbrink et al. (1994) investigated GABAA/benzodiazepine receptor binding in compounds including quinoxaline derivatives, which could inform the pharmacological properties of similar quinazoline-2,4-diones (Tenbrink et al., 1994).
properties
IUPAC Name |
3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-8(18)7-16-11-4-2-3-10(15)12(11)13(19)17(14(16)20)9-5-6-9/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQOUWJHMRCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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